Ethyl 3-oxo-4-(pyridin-4-yl)butanoate
Description
Ethyl 3-oxo-4-(pyridin-4-yl)butanoate is a β-keto ester derivative characterized by a pyridine ring at the 4-position of the butanoate backbone. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, particularly as an intermediate in enzymatic reactions and drug discovery. For instance, structurally similar compounds, such as ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, are employed in transaminase (TA) enzymatic studies for chiral amine synthesis .
Properties
CAS No. |
244638-98-0 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 3-oxo-4-pyridin-4-ylbutanoate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)7-9-3-5-12-6-4-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
LOJMPRLFJDIJQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Formation
The Grignard reaction is a cornerstone for constructing carbon-carbon bonds in keto ester synthesis. For ethyl 3-oxo-4-(pyridin-4-yl)butanoate, the pyridin-4-yl moiety is introduced via a Grignard reagent derived from 4-bromopyridine. In a modified protocol from CN101265188A, beta-bromoethylpyridine reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C to form the Grignard intermediate. The solvent system, optimized with a MTBE-to-thinner ratio of 1:0.25, minimizes side reactions like Wurtz coupling.
Addition to Diethyl Oxalate
The Grignard intermediate is subsequently reacted with diethyl oxalate at −30°C to 50°C. This step forms the β-keto ester backbone via nucleophilic addition. The patent reports a yield of 80.5% after hydrolysis and purification. Key advantages include scalability and cost-effectiveness, though anhydrous conditions are critical to prevent reagent decomposition.
Organolithium-Mediated Coupling
Lithium-Halogen Exchange
Organolithium methods offer superior regioselectivity for pyridinyl substrates. As demonstrated in Ambeed’s synthesis of analogous compounds, 4-bromopyridine reacts with n-butyllithium at −78°C in diethyl ether to generate a lithiated pyridine species. This intermediate attacks diethyl oxalate, yielding ethyl 2-oxo-2-(pyridin-4-yl)acetate.
Aldol Condensation
The lithiated species further undergoes aldol condensation with ethyl acetoacetate to form the target compound. However, this route requires strict temperature control (−78°C to 0°C) and inert atmospheres, resulting in moderate yields (45–51%) due to competing side reactions.
Claisen Condensation Approaches
Cross-Condensation with Pyridinyl Acetates
This compound can be synthesized via Claisen condensation between ethyl pyridin-4-ylacetate and ethyl acetate derivatives. This method, though less common, avoids moisture-sensitive reagents. A theoretical yield of 65–70% is achievable under basic conditions (e.g., sodium ethoxide), but purification challenges limit its practicality.
Comparative Analysis of Methods
*Theoretical yield based on analogous reactions.
Optimization Strategies
Solvent Systems
Polar aprotic solvents like MTBE enhance Grignard stability, while ethereal solvents (e.g., THF) improve lithiation efficiency. Mixed solvents (MTBE:thinner = 1:0.25) reduce viscosity and improve reagent mobility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-(pyridin-4-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-(pyridin-4-yl)butanoic acid.
Reduction: Formation of ethyl 3-hydroxy-4-(pyridin-4-yl)butanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Ethyl 3-oxo-4-(pyridin-4-yl)butanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including:
- Condensation Reactions : It can participate in condensation reactions to form larger molecular structures.
- Substitution Reactions : The ester group can be substituted with different nucleophiles, leading to a variety of derivatives that may possess unique properties.
Research has indicated that this compound exhibits biological activity, making it a candidate for drug development. Its structural similarity to certain biological molecules allows it to interact with specific enzymes and receptors. Notable applications include:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, potentially leading to therapeutic effects in conditions where enzyme activity needs modulation.
Pharmaceutical Development
Due to its potential biological activities, this compound is being explored for its use in developing new pharmaceuticals. Case studies have shown promising results in areas such as:
| Therapeutic Area | Application |
|---|---|
| Anti-inflammatory | Potential use as an anti-inflammatory agent through enzyme inhibition. |
| Antimicrobial | Studies suggest activity against certain bacterial strains. |
| Anticancer | Preliminary data indicate possible cytotoxic effects on cancer cell lines. |
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific protein kinases involved in cancer progression. The results demonstrated that the compound effectively reduced kinase activity, suggesting its potential as an anticancer therapeutic.
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed significant antibacterial activity, indicating that this compound could be developed into a novel antibiotic.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-(pyridin-4-yl)butanoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between Ethyl 3-oxo-4-(pyridin-4-yl)butanoate and analogous β-keto esters:
Structural and Functional Insights
- Pyridine vs. Aromatic Substituents : The pyridin-4-yl group in the target compound introduces nitrogen-based polarity, enhancing solubility in aqueous systems compared to phenyl or p-tolyl derivatives . This property is critical in biological applications where water compatibility is essential.
- Electronic Effects: Electron-withdrawing groups (e.g., trifluorophenyl in Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate) increase electrophilicity at the keto position, accelerating nucleophilic additions, whereas electron-donating methoxy groups (e.g., trimethoxyphenyl) stabilize the enolate form for asymmetric synthesis .
- Sulfur-Containing Analogues: Ethyl 3-oxo-4-phenylsulfanyl-butanoate (CAS 4671-68-5) exhibits unique reactivity in thiol-ene click chemistry and metal coordination due to the sulfanyl group, distinguishing it from oxygen- or nitrogen-containing analogs .
Q & A
Q. What are the common synthetic routes for Ethyl 3-oxo-4-(pyridin-4-yl)butanoate in academic research?
this compound is synthesized via multi-component reactions or catalytic methods. For example:
- Domino Reaction : A three-component reaction involving ethyl 3-oxo-4-(arylsulfonyl)butanoates, aromatic aldehydes, and N-phenacylpyridinium bromide in acetonitrile with triethylamine (Et₃N) as a base achieves regio- and stereoselectivity .
- Catalytic Synthesis : Tetrabutylammonium iodide (TBAI) catalyzes the coupling of ethyl 2-oxocyclopentanecarboxylate and ethyl 4-bromobutanoate in tetrahydrofuran (THF) with K₂CO₃ as a base .
Q. Table 1: Comparison of Synthesis Methods
Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?
Q. What are the key considerations for handling and storing this compound?
- Storage : Maintain under inert atmosphere (e.g., nitrogen) at room temperature to prevent oxidation or decomposition .
- Hazard Handling : Use PPE due to irritant properties (H315, H319, H335 hazard codes) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in multi-component syntheses?
- Base and Solvent Screening : Systematic testing of bases (e.g., Et₃N vs. DBU) and solvents (e.g., CH₃CN vs. DMF) improves efficiency. For example, Et₃N in CH₃CN increases yields by 20–30% compared to alternatives .
- Temperature Control : Reflux conditions often enhance reaction rates but require monitoring for side reactions .
Q. What challenges arise in converting this compound to enaminoesters, and how can these be addressed?
Q. How does catalyst choice influence stereoselectivity in derivative synthesis?
Q. How can computational modeling complement experimental studies of this compound?
Q. How do substituents on the pyridine ring affect reactivity and product diversity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
